molecular formula C7H6Cl3OP B12551026 [(4-Chlorophenyl)methyl]phosphonic dichloride CAS No. 147137-69-7

[(4-Chlorophenyl)methyl]phosphonic dichloride

Katalognummer: B12551026
CAS-Nummer: 147137-69-7
Molekulargewicht: 243.4 g/mol
InChI-Schlüssel: MHLBQASGWAAXSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-Chlorophenyl)methyl]phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a 4-chlorophenylmethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

[(4-Chlorophenyl)methyl]phosphonic dichloride can be synthesized through the chlorination of [(4-Chlorophenyl)methyl]phosphonic acid or its derivatives. One common method involves the reaction of [(4-Chlorophenyl)methyl]phosphonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

[(4Chlorophenyl)methyl]phosphonic acid+2SOCl2[(4Chlorophenyl)methyl]phosphonic dichloride+2SO2+2HCl[(4-Chlorophenyl)methyl]phosphonic\ acid + 2SOCl_2 \rightarrow [(4-Chlorophenyl)methyl]phosphonic\ dichloride + 2SO_2 + 2HCl [(4−Chlorophenyl)methyl]phosphonic acid+2SOCl2​→[(4−Chlorophenyl)methyl]phosphonic dichloride+2SO2​+2HCl

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

[(4-Chlorophenyl)methyl]phosphonic dichloride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form [(4-Chlorophenyl)methyl]phosphonic acid and hydrochloric acid.

    Substitution: Reacts with nucleophiles such as alcohols and amines to form corresponding esters and amides.

    Oxidation: Can be oxidized to form [(4-Chlorophenyl)methyl]phosphonic acid derivatives.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Substitution: Alcohols, amines, and other nucleophiles under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Major Products Formed

    Hydrolysis: [(4-Chlorophenyl)methyl]phosphonic acid.

    Substitution: [(4-Chlorophenyl)methyl]phosphonic esters and amides.

    Oxidation: [(4-Chlorophenyl)methyl]phosphonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

[(4-Chlorophenyl)methyl]phosphonic dichloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of [(4-Chlorophenyl)methyl]phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound can interact with biological molecules, potentially inhibiting enzyme activity by forming covalent bonds with active site residues. This mechanism is similar to other organophosphorus compounds that act as enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

[(4-Chlorophenyl)methyl]phosphonic dichloride can be compared with other similar compounds such as methylphosphonyl dichloride and ethylphosphonyl dichloride. These compounds share similar chemical properties and reactivity but differ in their alkyl substituents. This compound is unique due to the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Methylphosphonyl dichloride
  • Ethylphosphonyl dichloride
  • Phenylphosphonyl dichloride

Conclusion

This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable reagent in synthetic chemistry, biological research, and industrial processes.

Eigenschaften

CAS-Nummer

147137-69-7

Molekularformel

C7H6Cl3OP

Molekulargewicht

243.4 g/mol

IUPAC-Name

1-chloro-4-(dichlorophosphorylmethyl)benzene

InChI

InChI=1S/C7H6Cl3OP/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2

InChI-Schlüssel

MHLBQASGWAAXSF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CP(=O)(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.